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Executive Summary
Iadademstat (ORY-1001) is an orally bioavailable, first-in-class small molecule that acts as a

potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic

enzyme implicated in the pathogenesis of various cancers.[1][2][3] This technical guide

provides a comprehensive overview of the pharmacology and toxicology of iadademstat,
summarizing key preclinical and clinical findings. It is intended to serve as a resource for

researchers, scientists, and professionals involved in drug development.

Introduction to Iadademstat
Iadademstat is a novel investigational drug developed by Oryzon Genomics.[4] It is currently

being evaluated in clinical trials for the treatment of both hematological malignancies and solid

tumors, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[5][6] The

drug has received Orphan Drug designation from the FDA for acute leukemia and small cell

lung cancer.[4]

Pharmacology
Mechanism of Action
Iadademstat exerts its therapeutic effects through a dual mechanism of action targeting LSD1:
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Catalytic Inhibition: It forms a covalent, irreversible bond with the flavin adenine dinucleotide

(FAD) cofactor in the catalytic center of LSD1.[3][4][7] This action blocks the demethylase

activity of LSD1, which normally removes methyl groups from histone H3 at lysine 4 (H3K4)

and lysine 9 (H3K9).[1] Inhibition of LSD1 leads to increased H3K4 methylation, resulting in

the enhanced expression of tumor suppressor genes.[1]

Disruption of Scaffolding Function: Iadademstat binding to LSD1 induces a steric hindrance

effect.[4][7] This disrupts the scaffolding function of LSD1 in forming oncogenic protein

complexes.[3][4][7] For instance, it impairs the interaction between LSD1 and GFI-1 in

leukemia, and between LSD1 and INSM1 in SCLC, leading to the differentiation of cancer

cells.[7]

This dual mechanism ultimately promotes the differentiation of malignant cells and reduces

their proliferative capacity.[7][8]
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Figure 1: Mechanism of action of Iadademstat in the cell nucleus.

Pharmacokinetics
Iadademstat is orally bioavailable and exhibits approximately linear pharmacokinetics.[9] Key

pharmacokinetic parameters from a Phase I study in patients with relapsed/refractory AML are

summarized below.
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Parameter Value Reference

Time to Maximum

Concentration (Tmax)
4-8 hours post-dose [9]

Half-life (t1/2) 40-100 hours [9]

Accumulation Ratio
Approximately 3-6 after

repeated dosing
[9]

Volume of Distribution
Approximately 200 times total

body water
[9]

Preclinical Studies
Preclinical studies have demonstrated the potent anti-leukemic activity of iadademstat both in

vitro and in vivo.

In Vitro Activity
Iadademstat induces differentiation of AML cells at low nanomolar concentrations (< 1 nM).

[10]

It inhibits the proliferation of various cancer cell lines, including non-small cell lung cancer

(H1299 and A549) at concentrations of 80-160 μM, where it also induces apoptosis and cell

cycle arrest at the G1 phase.[2]

In breast cancer cell lines dependent on SOX2, iadademstat blocks cancer stem cell-driven

mammosphere formation.[11]

In Vivo Activity
In rodent leukemia xenograft models, the induction of differentiation biomarkers by

iadademstat correlates with a reduction in tumor growth.[10]

In a glioblastoma xenograft mouse model, iadademstat administered at 400 µg/kg orally

every 7 days for 28 days inhibited tumor growth and increased survival rates.[2]
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Preclinical studies in baboons showed that a single dose of iadademstat significantly

increased fetal hemoglobin levels, suggesting its potential for treating sickle cell disease.[12]

Clinical Development
Iadademstat is being investigated in multiple clinical trials for various cancers, both as a

monotherapy and in combination with other agents.

Iadademstat Clinical Trial Workflow

Patient Screening
(AML, SCLC, etc.) Trial Enrollment Dosing Regimen

(e.g., 140 µg/m²/d, 5 days/week)
Patient Monitoring
(Safety, PK/PD) Efficacy Evaluation

(ORR, CR, etc.)

Data Analysis

Click to download full resolution via product page

Figure 2: Generalized workflow of Iadademstat clinical trials.

Hematological Malignancies
A significant portion of iadademstat's clinical development has focused on acute myeloid

leukemia (AML).
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Trial Name /
Phase

Patient
Population

Treatment
Regimen

Key Findings Reference

Phase I/IIa
Relapsed/Refract

ory AML

Monotherapy,

dose escalation

(5-220 µg/m²/d)

Good safety

profile;

recommended

dose of 140

µg/m²/d. Signs of

clinical activity,

including one

complete

remission with

incomplete

hematological

recovery (CRi).

[10][13][14]

ALICE (Phase

IIa)

Elderly, unfit,

newly diagnosed

AML

Combination with

azacitidine

Objective

Response Rate

(ORR) of 81%,

with 64%

achieving

CR/CRi.

Manageable

toxicity profile.

[3][7][8]

FRIDA (Phase

Ib)

Relapsed/Refract

ory AML with

FLT3 mutations

Combination with

gilteritinib

A 67% response

rate was

observed in the

expanded dose

cohort.

[6][15]

Phase Ib

(OHSU)

Newly

diagnosed, unfit

AML

Combination with

venetoclax and

azacitidine

Preliminary data

showed a 100%

overall response

rate.

[15][16]

Solid Tumors
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Iadademstat has also shown promise in the treatment of solid tumors, particularly small cell

lung cancer (SCLC).

Trial Name /
Phase

Patient
Population

Treatment
Regimen

Key Findings Reference

CLEPSIDRA

(Phase IIa)

Second-line

SCLC

Combination with

platinum/etoposi

de

Preliminary

results showed a

75% objective

response rate.

[3][7]

Phase I/II (NCI-

sponsored)

First-line

extensive-stage

SCLC

Combination with

immune

checkpoint

inhibitors

(atezolizumab or

durvalumab)

Ongoing trial to

evaluate safety

and efficacy.

[17][18]

Toxicology and Safety Profile
Iadademstat has been generally well-tolerated in clinical trials, with a manageable safety

profile.

Adverse Events
The most common adverse events observed in clinical trials are consistent with those expected

in the patient populations being treated and include:[9][10][19]

Myelosuppression (thrombocytopenia, neutropenia)

Infections

Gastrointestinal symptoms (diarrhea, anorexia, dysgeusia)

Fatigue/Asthenia

Musculoskeletal pain
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Mucositis

Thrombocytopenia is a frequent and anticipated on-target effect of LSD1 inhibition.[10]

Serious Adverse Events
In the Phase I dose-escalation study, serious adverse events possibly related to iadademstat
were observed at the highest dose of 220 µg/m²/d.[19] The recommended dose for subsequent

studies was established at 140 µg/m²/d.[19] Drug-related serious adverse events have been

infrequent in combination studies.[8]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research

findings.

Phase I Dose-Escalation Trial in R/R AML (EudraCT No.:
2013-002447-29)

Study Design: A non-randomized, open-label, dose-escalation (DE) and extension-cohort

(EC) trial.[10][20]

Patient Population: Patients with relapsed or refractory AML.[10]

Treatment: Iadademstat administered orally on days 1 to 5 of each week in 28-day cycles.

Doses ranged from 5 to 220 µg/m²/d in the DE phase. The EC was treated at the

recommended dose of 140 µg/m²/d.[13][20]

Primary Objectives: To assess the safety and tolerability of iadademstat.[10]

Secondary Objectives: To study the pharmacokinetics (PK), pharmacodynamics (PD), and

preliminary efficacy.[10]

Assessments: Safety was monitored through the recording of adverse events. PK was

assessed by measuring plasma drug concentrations. PD was evaluated through the analysis

of differentiation biomarkers. Efficacy was determined by assessing blast counts and bone

marrow responses.[13][20]
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Mammosphere Formation Assay for Breast Cancer Stem
Cells

Cell Culture: Breast cancer cell lines are cultured in non-adherent, serum-free medium

supplemented with growth factors to promote the formation of mammospheres, which are

enriched in cancer stem cells.[11]

Treatment: Graded concentrations of iadademstat are added to the culture medium.[11]

Endpoint: The number and size of mammospheres are quantified after a defined incubation

period to assess the inhibitory effect of iadademstat on cancer stem cell self-renewal.[11]

Molecular Analysis: Changes in the expression of stemness-associated genes, such as

SOX2, can be measured using techniques like quantitative PCR or reporter assays.[11]

Conclusion
Iadademstat is a promising epigenetic drug with a unique dual mechanism of action against

LSD1. It has demonstrated a favorable safety profile and encouraging clinical activity in both

hematological malignancies and solid tumors. Ongoing and future clinical trials will further

delineate its therapeutic potential and optimal use in combination with other anti-cancer agents.

The data presented in this guide underscore the importance of continued research into

iadademstat as a novel therapeutic option for patients with difficult-to-treat cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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